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Compound of Interest

Compound Name: N5-Methyllamotrigine

CAS No.: 1373243-86-7

Cat. No.: B584105 Get Quote

Application Note: High-Throughput UPLC-MS/MS Screening for N5-Methyllamotrigine

Executive Summary
This application note details a robust, high-throughput UPLC-MS/MS protocol for the screening

and quantification of N5-Methyllamotrigine (CAS: 1373243-86-7), a structural analog and

potential impurity/metabolite of the antiepileptic drug Lamotrigine. While Lamotrigine

metabolism is dominated by N2-glucuronidation, the methylated derivatives (N2-methyl and

N5-methyl) represent critical targets for impurity profiling and detailed pharmacokinetic

monitoring.

The method utilizes a sub-2

m particle hybrid C18 column coupled with positive electrospray ionization (ESI+) tandem mass
spectrometry. The workflow is optimized for speed (2.5-minute runtime) without compromising
the chromatographic resolution required to distinguish the target N5-isomer from its N2-methyl
isobar and the parent drug.

Scientific Rationale & Mechanistic Insight
The Challenge of Isomeric Separation
Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) possesses multiple nitrogen

sites susceptible to substitution.
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Target Analyte:N5-Methyllamotrigine (Methylation at the exocyclic amino group at position

5).

Critical Isobar:N2-Methyllamotrigine (Methylation at the ring nitrogen N2).

Parent Interference: Lamotrigine (MW 256.1) is present at concentrations orders of

magnitude higher than its methylated analogs (MW 270.1).

Mechanistic Choice: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is

selected over Phenyl-Hexyl phases. The BEH C18 provides superior stability at high pH, but

here we utilize acidic conditions (Formic Acid) where the basic triazine moiety is protonated (

). The C18 phase maximizes hydrophobic interaction differences between the exocyclic methyl
(N5) and endocyclic methyl (N2) variants.

Mass Spectrometry Strategy
The method relies on Multiple Reaction Monitoring (MRM).

Precursor:

m/z.

Fragmentation: Lamotrigine typically fragments via the loss of the amidine moiety or ring

cleavage. The N5-methyl group, being on the exocyclic amine, alters the fragmentation

energetics compared to the ring-methylated N2 isomer.

Quantification Transition:

(Loss of 45 Da, consistent with the characteristic triazine fragmentation observed in the
parent).

Materials & Instrumentation
LC System: Ultra-Performance Liquid Chromatography (UPLC) system (e.g., Waters

ACQUITY or Agilent 1290 Infinity II) capable of 15,000+ psi.

MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).
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Column: ACQUITY UPLC BEH C18, 1.7

m, 2.1 x 50 mm (Part No. 186002350).

Reagents: LC-MS Grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

Standards:

N5-Methyllamotrigine (Reference Standard, CAS 1373243-86-7).

Lamotrigine-D3 (Internal Standard).

Experimental Protocol
Sample Preparation: "Crash & Shoot"
Rationale: Protein precipitation (PPT) is selected for maximum throughput. Solid Phase

Extraction (SPE) is reserved for cases requiring lower LOD (< 0.5 ng/mL).

Aliquot: Transfer 50

L of plasma/serum into a 96-well plate.

Spike: Add 10

L of Internal Standard (Lamotrigine-D3, 500 ng/mL).

Precipitate: Add 200

L of ice-cold Acetonitrile containing 0.1% Formic Acid.

Agitate: Vortex for 2 minutes at 1200 rpm.

Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

Transfer: Transfer 100

L of supernatant to a fresh collection plate. Dilute with 100

L of Water (to match initial mobile phase strength).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b584105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UPLC Conditions
Parameter Setting

Mobile Phase A
Water + 0.1% Formic Acid + 2mM Ammonium

Formate

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.600 mL/min

Column Temp 45°C

Injection Vol
2.0

L

Run Time 2.5 Minutes

Gradient Profile:

0.0 - 0.2 min: 5% B (Isocratic Hold - focusing)

0.2 - 1.5 min: 5%

95% B (Linear Ramp)

1.5 - 1.8 min: 95% B (Wash)

1.8 - 1.9 min: 95%

5% B (Return)

1.9 - 2.5 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI Positive)
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Compound
Precursor
(m/z)

Product
(m/z)

Cone (V) CE (eV) Role

N5-

Methyllamotri

gine

270.1 225.1 35 28 Quantifier

N5-

Methyllamotri

gine

270.1 159.0 35 40 Qualifier

Lamotrigine

(Parent)
256.1 211.1 35 26 Monitor

Lamotrigine-

D3 (IS)
259.1 214.1 35 26 Internal Std

Note: The transition 270.1 -> 225.1 corresponds to the loss of the methyl-amine fragment or

similar neutral loss (-45 Da) observed in the parent drug. Collision Energy (CE) should be

optimized ±5 eV during system setup.

Workflow Visualization
The following diagram illustrates the logical flow of the screening method, emphasizing the

critical decision point regarding isomer separation.
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Caption: Operational workflow for N5-Methyllamotrigine screening, highlighting the critical

checkpoint for isomeric resolution.
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Validation & Performance Criteria
To ensure Trustworthiness and Self-Validation, the following criteria must be met before routine

analysis:

Linearity:

over the range of 1.0 ng/mL to 1000 ng/mL.

Isomer Selectivity: Inject a mixed standard of N5-Methyllamotrigine and N2-

Methyllamotrigine (if available) or monitor the relative retention time (RRT) vs. Lamotrigine.

The N5-methyl derivative is expected to elute slightly later than the N2-methyl isomer due to

the shielding of the polar amino group.

Matrix Effect: Post-column infusion should show no significant ion suppression zones (>20%

signal drop) at the retention time of the analyte (approx 1.2 min).

Troubleshooting the Isomers
If N5-Methyllamotrigine and N2-Methyllamotrigine co-elute:

Action: Lower the mobile phase pH (increase Formic acid to 0.2%) or switch methanol for

acetonitrile to alter selectivity.

Action: Decrease column temperature to 35°C to increase steric selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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